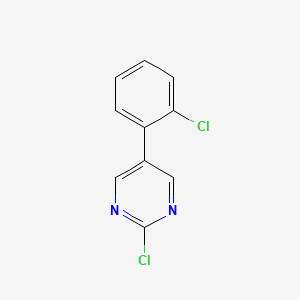

2-Chloro-5-(2-chlorophenyl)pyrimidine

描述

2-Chloro-5-(2-chlorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a pyrimidine ring substituted with chlorine at position 2 and a 2-chlorophenyl group at position 3. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance biological activity, such as anti-inflammatory and anticancer properties . Its synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions, though specific protocols vary depending on the target substituents .

属性

CAS 编号 |

75175-41-6 |

|---|---|

分子式 |

C10H6Cl2N2 |

分子量 |

225.07 g/mol |

IUPAC 名称 |

2-chloro-5-(2-chlorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-4-2-1-3-8(9)7-5-13-10(12)14-6-7/h1-6H |

InChI 键 |

YEXWPDCQMCXPLC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)Cl |

产品来源 |

United States |

准备方法

Kumada Cross-Coupling Synthesis

This method, adapted from ChemicalBook data, employs a palladium-catalyzed coupling between 5-bromo-2-chloropyrimidine and 2-chlorophenylmagnesium chloride:

Reaction Scheme:

$$

\text{5-Bromo-2-chloropyrimidine} + \text{2-Chlorophenylmagnesium chloride} \xrightarrow{\text{Pd catalyst}} \text{2-Chloro-5-(2-chlorophenyl)pyrimidine}

$$

- Catalyst: Di-μ-iodobis(tri-t-butylphosphino)dipalladium(I) (2 mol%).

- Solvent: Tetrahydrofuran (THF)/toluene (1:1 v/v).

- Conditions: Room temperature, 5-minute reaction time.

- Yield: 95% (theoretical).

- High efficiency and short reaction time.

- Scalable for gram-to-kilogram production.

Nucleophilic Aromatic Substitution (SNAr)

Inspired by methodologies in pyrimidine functionalization, this route involves substituting a leaving group (e.g., bromine) on the pyrimidine ring with a 2-chlorophenyl moiety:

- Substrate: 5-Bromo-2-chloropyrimidine.

- Nucleophile: 2-Chlorophenylboronic acid (for Suzuki coupling) or 2-chlorophenol (for Ullmann-type coupling).

- Catalyst: Pd(PPh$$3$$)$$4$$ or CuI.

- Base: K$$2$$CO$$3$$ or Cs$$2$$CO$$3$$.

- Solvent: Dimethylformamide (DMF) or dioxane.

- Requires optimization of temperature (80–120°C) and ligand systems.

- Competing side reactions may reduce yield.

Vilsmeier-Haack Chlorination and Functionalization

Adapted from nitro-group chlorination strategies, this two-step approach involves:

Step 1: Chlorination of a hydroxy- or amino-pyrimidine intermediate using POCl$$_3$$/DMF.

Step 2: Introducing the 2-chlorophenyl group via cross-coupling.

- Chlorination: POCl$$_3$$ (excess), DMF (catalytic), reflux (80–100°C).

- Cross-Coupling: As described in Method 1.

Comparative Analysis of Methods

*Theorized yields based on analogous reactions.

Critical Reaction Parameters

- Catalyst Selection: Palladium complexes (e.g., Pd(PPh$$3$$)$$4$$) or nickel catalysts improve coupling efficiency.

- Solvent Polarity: Polar aprotic solvents (DMF, THF) enhance nucleophilicity and reaction rates.

- Temperature Control: Cross-coupling reactions favor mild conditions (25–80°C), while chlorination requires higher temperatures (80–100°C).

Structural Confirmation and Purity

- NMR Analysis: Key peaks for this compound include:

- Chromatography: Silica gel column purification or recrystallization (ethyl acetate/petroleum ether) ensures >98% purity.

化学反应分析

Types of Reactions

2-Chloro-5-(2-chlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, bases like potassium carbonate, and solvents such as toluene and ethanol. The reactions are typically carried out at elevated temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups.

科学研究应用

The compound 2-Chloro-5-(2-chlorophenyl)pyrimidine has applications in several areas of scientific research, including anti-inflammatory and anti-cancer studies.

Anti-inflammatory Applications

- Pyrimidine derivatives have demonstrated anti-inflammatory activity by suppressing COX-2 activity .

- In vitro studies showed that specific compounds (5 and 6) had IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, against COX-2 inhibition, comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- Pyrazolo[3,4-d]pyrimidine derivatives (15–17) significantly decreased iNOS and COX-2 mRNA expressions, with higher suppressive effects compared to indomethacin. These derivatives also reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents such as pyridine (15) and a chloromethyl group (16) on position-2 of the pyrimidine skeleton enhanced anti-inflammatory activity .

Anti-cancer Applications

- Fused chromenopyrimidines (3a and 4a) have shown potential cell cycle arrest and dual Bcl-2 and Mcl-1 inhibitory characteristics .

- Compound 3d (4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine) demonstrated substantial activity against six cell lines and total cell death against two cell lines, specifically MDA-MB-435 and MDA-MB-468 .

- Compound 3e (4-Chloro-5-(2-chlorophenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine) exhibited moderate efficacy against the renal cancer cell line CAKI-1 .

- Compound 4d (5-(4-methoxyphenyl)-2-methyl-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine) demonstrated noteworthy activity against the melanoma MDA-MB-435 cell line and moderate efficacy against K-562, SNB-75, and MCF-7 .

- Compound 3a (4-chloro-5-methoxyphenyl) was identified as the most effective overall against the human tumor cell line MCF7 (human breast cancer cell line) .

作用机制

The mechanism of action of 2-Chloro-5-(2-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The position and nature of substituents on the pyrimidine and phenyl rings significantly influence physical properties like melting points and solubility. For example:

| Compound | Substituent Position/Type | Melting Point (°C) | Crystallization Solvent |

|---|---|---|---|

| 2-Chloro-5-(o-chlorophenyl)pyrimidine | o-Cl (phenyl) | 151–152 | Acetone/Hexane |

| 2-Chloro-5-(p-chlorophenyl)pyrimidine | p-Cl (phenyl) | 214–217 | Hexane (chromatography) |

| 2-Chloro-5-(p-trifluoromethylphenyl)pyrimidine | p-CF₃ (phenyl) | 181–183 | Benzene/Petroleum Ether |

The higher melting point of the p-chlorophenyl derivative (214–217°C) compared to the o-chlorophenyl analog (151–152°C) suggests enhanced crystallinity due to symmetrical substitution, which facilitates tighter molecular packing . The trifluoromethyl group in the p-CF₃ derivative reduces polarity, lowering solubility in polar solvents .

Anti-Inflammatory Activity

In a study comparing anti-inflammatory activity (carrageenan-induced edema model), derivatives with 2-chlorophenyl, 4-chlorophenyl, and 3-chlorophenyl substituents showed comparable efficacy:

| Compound (Substituent) | % Inhibition of Edema | Reference Standard (Phenylbutazone) |

|---|---|---|

| 5b (2-chlorophenyl) | 36.00% | 42.00% |

| 5d (4-chlorophenyl) | 35.97% | 42.00% |

| 5f (3-chlorophenyl) | 36.25% | 42.00% |

Cytotoxic Activity

Chromeno[2,3-d]pyrimidine derivatives with 2-chlorophenyl groups demonstrated superior cytotoxicity. For instance, 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile showed IC₅₀ values lower than doxorubicin against A-549 (lung) and HT-29 (colon) cancer cell lines. This highlights the synergistic effect of the 2-chlorophenyl group and chromene fusion in enhancing DNA intercalation or enzyme inhibition .

Electronic and Reactivity Profiles

- Electron-Withdrawing Groups (EWGs): The 2-chlorophenyl group is a moderate EWG, which increases the electrophilicity of the pyrimidine ring, making it reactive toward nucleophilic substitution. In contrast, p-CF₃ substituents (stronger EWGs) further enhance reactivity but may reduce metabolic stability .

- Hydrogen Bonding: Crystal structures of analogs like 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine reveal O—H⋯N hydrogen bonds, which stabilize supramolecular architectures. The absence of such interactions in 2-chloro-5-(2-chlorophenyl)pyrimidine may explain its lower melting point compared to hydroxyl-containing derivatives .

生物活性

2-Chloro-5-(2-chlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring chlorinated phenyl groups, suggests significant interactions with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials.

The mechanism of action for this compound primarily involves its ability to bind to specific enzymes or receptors. This binding can inhibit or modulate their activity, leading to various biological effects such as:

- Inhibition of cell proliferation

- Induction of apoptosis in cancer cells .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | % Growth Inhibition | IC50 (µM) | Comments |

|---|---|---|---|

| MDA-MB-435 (Breast) | -40.67 | Not specified | Total cell death observed |

| MDA-MB-468 (Breast) | -13.09 | Not specified | Significant cytotoxicity noted |

| K-562 (Leukemia) | 22.77 | Not specified | Moderate efficacy |

| NCI-H522 (Lung) | 18.47 | Not specified | Moderate efficacy |

| CAKI-1 (Renal) | 50.18 | Not specified | Moderate efficacy |

These results indicate that the compound exhibits notable cytotoxic effects, particularly against breast cancer cell lines, where it induced significant cell death .

Case Studies and Research Findings

- Study on Cell Cycle Arrest and Apoptosis : A study demonstrated that compounds similar to this compound could induce cell cycle arrest and promote apoptosis in various cancer cell lines. The research highlighted the importance of the chlorinated phenyl groups in enhancing the anticancer activity by facilitating interactions with cellular targets involved in these processes .

- Cytotoxicity Evaluation : Another investigation evaluated the cytotoxicity of several pyrimidine derivatives, including this compound, against multiple cancer cell lines. The study found that this compound exhibited a range of growth inhibition percentages across different cell lines, reinforcing its potential as an anticancer agent .

- Antimicrobial Properties : Beyond its anticancer potential, preliminary studies suggest that similar pyrimidine compounds may also possess antimicrobial activities against various pathogens, indicating a broader therapeutic application spectrum .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-5-(2-chlorophenyl)pyrimidine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis often involves nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups to the pyrimidine ring. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature control : Reactions typically proceed at 80–110°C under inert atmospheres .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) .

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry. For example, single-crystal studies reveal dihedral angles between pyrimidine and chlorophenyl rings (e.g., ~85° in related compounds) .

- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 265.01 for C₁₀H₆Cl₂N₂).

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Store at –20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values across multiple assays (e.g., antiglycation vs. antioxidant assays) to identify structure-activity trends .

- Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from compound degradation.

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify target binding poses versus experimental results .

Q. What strategies are effective for using this compound as a building block in heterocyclic synthesis?

- Methodological Answer :

- Functionalization : Introduce amines or thiols via nucleophilic aromatic substitution (e.g., replace Cl with –NH₂ using NH₃/EtOH at 60°C) .

- Cross-Coupling : Transform into boronic esters for Suzuki reactions to generate biaryl systems .

- Table : Common Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| 5-Nitro-substituted | Antibacterial agents | |

| Imidazo[4,5-b]pyridines | Antiglycation/antioxidant leads |

Q. How do solvent polarity and temperature influence the regioselectivity of reactions involving this compound?

- Methodological Answer :

- Polar Solvents (e.g., DMSO) : Favor SNAr mechanisms at electron-deficient positions (e.g., C-2 Cl substitution).

- Nonpolar Solvents (e.g., Toluene) : Promote radical pathways in photochemical reactions.

- Temperature : Higher temperatures (≥100°C) accelerate ring-opening reactions but may reduce selectivity .

Q. What computational methods are recommended for predicting the enzyme inhibition potential of this compound analogs?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze binding stability in enzyme active sites (e.g., β-glucuronidase) over 100-ns trajectories.

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with inhibitory potency .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotameric equilibria).

- Decoupling Experiments : Suppress scalar couplings to simplify spectra.

- Reference Standards : Compare with crystallographically validated spectra .

Q. What are the best practices for scaling up this compound synthesis without compromising purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。